N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide, also known as ETP-101, is a novel small molecule drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that affects millions of people worldwide and is often difficult to treat with currently available medications. ETP-101 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Synthesis and Material Development
- Polyimides Synthesis : Research includes the synthesis of new diamines, such as 1,2-di(p-aminophenyloxy)ethylene, and their polymerization with various anhydrides, yielding polymers with high solubility and thermal stability, beneficial in material sciences and engineering (Butt et al., 2005).
Biological and Medical Applications
Anticancer Activity : Studies show compounds like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibiting significant anticancer activity against various human cancer cell lines, indicating potential therapeutic applications in oncology (Huang et al., 2020).
Anti-Inflammatory and Analgesic Agents : Research on novel compounds derived from visnaginone and khellinone shows significant anti-inflammatory and analgesic activities. These findings could contribute to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antibacterial and Anti-HIV Agents : Synthesis of derivatives of 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and their evaluation for antibacterial and anti-HIV activities highlight the compound's potential in developing new antimicrobial and antiviral therapies (Patel & Chikhalia, 2006).
Antipsychotic Agents : Studies on derivatives like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide reveal their potential as antipsychotic agents. Their particular binding properties to dopamine receptors could be advantageous in treating psychiatric disorders (Högberg et al., 1990).
Antidepressant and Nootropic Agents : Certain derivatives have shown promising antidepressant and nootropic activities, suggesting their potential in treating mood disorders and cognitive impairments (Thomas et al., 2016).
Propriétés
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-5-19-16-10-12(2)22-18(23-16)21-9-8-20-17(24)13-6-7-14(25-3)15(11-13)26-4/h6-7,10-11H,5,8-9H2,1-4H3,(H,20,24)(H2,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUZIVZBCDBJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.